N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
Description
Oxalamides are widely explored in medicinal and flavor chemistry due to their versatility in hydrogen bonding and interactions with biological targets, such as enzymes or receptors .
The mesitylsulfonyl group may confer metabolic stability or modulate solubility, while the pyridinylmethyl substituent could influence binding affinity to targets like kinases or GPCRs. However, the absence of direct studies on this compound necessitates comparative analysis with structurally related oxalamides documented in the literature.
Properties
IUPAC Name |
N'-(pyridin-2-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-14-10-15(2)19(16(3)11-14)31(28,29)25-8-9-30-18(25)13-24-21(27)20(26)23-12-17-6-4-5-7-22-17/h4-7,10-11,18H,8-9,12-13H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITZBVJKHJPEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry and biological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Oxazolidine Ring : Known for its role in antibiotic activity.
- Mesitylsulfonyl Group : Provides steric hindrance and electron-withdrawing properties.
- Pyridinylmethyl Moiety : Enhances interaction with biological targets.
The molecular formula is , and its molecular weight is approximately 398.45 g/mol.
The mechanism of action for this compound primarily involves:
- Inhibition of Protein Synthesis : Similar to oxazolidinones like linezolid, this compound may inhibit bacterial protein synthesis by interfering with the initiation phase, thereby preventing the growth of bacteria.
- Target Interaction : The oxazolidine ring and mesitylsulfonyl group facilitate binding to specific enzymes or receptors, which may lead to therapeutic effects in various conditions.
Antimicrobial Properties
Research indicates that compounds with oxazolidine structures exhibit potent antimicrobial activity. In vitro studies have shown that this compound can effectively inhibit the growth of Gram-positive bacteria, including strains resistant to traditional antibiotics.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. The structural similarity to known anticancer agents allows for speculation regarding its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. Further research is needed to elucidate these pathways and confirm efficacy in vivo.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against resistant bacterial strains.
- Method : Disk diffusion method was employed on various bacterial cultures.
- Results : Showed significant inhibition zones compared to controls, indicating strong antimicrobial properties.
-
Evaluation of Cytotoxic Effects :
- Objective : To assess cytotoxicity against cancer cell lines.
- Method : MTT assay was used to determine cell viability post-treatment.
- Results : Notable reduction in cell viability was observed at higher concentrations, suggesting potential as an anticancer agent.
Comparative Analysis
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide with structurally or functionally analogous oxalamide derivatives, focusing on synthesis, biological activity, metabolic stability, and toxicity.
Structural Analogues in Antiviral Research
Several oxalamides with substituted heterocycles have been synthesized as HIV entry inhibitors (). For example:
- N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13) : Exhibited moderate antiviral activity (EC₅₀ ~1–10 µM) and high metabolic stability due to its acetylated piperidine and hydroxyethylthiazole groups .
- N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) : Demonstrated stereoisomer-dependent activity, with a 1:1 mixture yielding 39% purity and reduced cytotoxicity compared to 13 .
Comparison : The target compound’s mesitylsulfonyl group may enhance metabolic stability over the acetylpiperidine or pyrrolidine moieties in 13 and 14 , but its lack of a thiazole ring could reduce target affinity.
Umami Flavoring Agents
Oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) and N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) are potent umami agonists (). Key findings:
Comparison : The target compound’s pyridinylmethyl group (vs. pyridinylethyl in S336/S5456) may reduce CYP inhibition risk, while the mesitylsulfonyl group could improve metabolic resistance compared to methoxybenzyl substituents .
Metabolic Stability and Toxicity
- N1,N2-Di(pyridin-2-yl)oxalamide : Classified as acutely toxic (oral LD₅₀ >300 mg/kg) with skin/eye irritation hazards ().
- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide : Rapidly metabolized in rat hepatocytes without amide hydrolysis, indicating enzymatic resistance ().
Table 1: Key Properties of Selected Oxalamides
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing oxalamide derivatives structurally related to N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide?
- Methodology : Oxalamides are typically synthesized via coupling reactions between activated carbonyl intermediates (e.g., oxalyl chloride) and amines. For example, a bis(3-chloro-2-aryl-azetidinone)oxalamide derivative was synthesized by reacting oxalyl chloride with substituted amines under anhydrous conditions, achieving an 86% yield . Key steps include:
- Activation : Use oxalyl chloride or carbodiimides to activate the carbonyl group.
- Coupling : React with primary/secondary amines in dichloromethane or THF at 0–25°C.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Q. How is structural characterization of oxalamide derivatives performed using spectroscopic methods?
- Methodology :
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, N–H bend at 1500–1600 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.8–8.2 ppm), and oxazolidinone protons (δ 3.5–4.5 ppm) .
- ¹³C NMR : Carbonyl carbons (δ 160–170 ppm), quaternary carbons (δ 120–140 ppm for aromatic systems) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (e.g., [M+H]⁺ peaks).
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Hazards : Based on structurally similar oxalamides, hazards include acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
- Protocols :
- Use PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation.
- In case of skin contact: Wash with soap/water; for eye exposure, rinse for 15+ minutes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of oxalamide derivatives?
- Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in coupling steps .
- Catalysis : Use DMAP or HOBt to reduce side reactions during amide bond formation .
- Temperature Control : Slow addition of reactants at 0°C minimizes exothermic side reactions .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Approach :
- Cross-Validation : Compare IR, NMR, and HRMS data to confirm functional groups and connectivity.
- DFT Calculations : Predict NMR chemical shifts to validate experimental data (e.g., deviations >0.5 ppm suggest misassignment) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry .
Q. What in vitro assays evaluate the biological activity of oxalamide derivatives?
- Methods :
- Antimicrobial Activity : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth dilution .
- DNA Binding : UV-Vis titration or fluorescence quenching with CT-DNA to calculate binding constants (Kb ~10⁴–10⁶ M⁻¹) .
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ values) using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
